2-bromo-N-(2,6-difluorophenyl)acetamide chemical structure and properties
2-bromo-N-(2,6-difluorophenyl)acetamide chemical structure and properties
An In-depth Technical Guide to 2-bromo-N-(2,6-difluorophenyl)acetamide: Synthesis, Properties, and Applications
Introduction: A Core Building Block in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of versatile molecular scaffolds is fundamental to the creation of novel therapeutic agents. Among these, 2-bromo-N-(2,6-difluorophenyl)acetamide emerges as a pivotal bifunctional intermediate. Its structure thoughtfully combines a reactive bromoacetyl moiety with a difluorinated phenyl ring, offering a unique set of properties for chemical elaboration. The presence of the bromoacetyl group provides a highly reactive electrophilic site, ideal for nucleophilic substitution reactions, while the N-(2,6-difluorophenyl)acetamide portion often imparts desirable pharmacological characteristics to the final molecule. The fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, thereby increasing membrane permeability.
This guide serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the chemical structure, physicochemical properties, a field-proven synthetic protocol, and the strategic applications of this important chemical entity.
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-bromo-N-(2,6-difluorophenyl)acetamide is foundational to its utility. It consists of a central acetamide linker connecting a bromo-substituted methyl group to a 2,6-difluorinated aniline ring.
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Molecular Formula: C₈H₆BrF₂NO[1]
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InChI: InChI=1S/C8H6BrF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)[1]
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SMILES: C1=CC(=C(C(=C1)F)NC(=O)CBr)F[1]
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 1196093-39-6 | [2] |
| Molecular Weight | 248.96 g/mol | [1] |
| Monoisotopic Mass | 248.96008 Da | [1][3] |
| Physical State | Solid | [4] |
| Predicted XlogP | 1.5 | [1] |
| Hydrogen Bond Donor Count | 1 | PubChem Prediction |
| Hydrogen Bond Acceptor Count | 3 | PubChem Prediction |
| Rotatable Bond Count | 2 | PubChem Prediction |
Note: Experimental data for properties like melting point and solubility are not widely published for this specific compound. Values are often predicted or inferred from structurally similar molecules.
Synthesis: A Protocol Grounded in Nucleophilic Acyl Substitution
The most reliable and common method for synthesizing 2-bromo-N-(2,6-difluorophenyl)acetamide is through the nucleophilic acyl substitution reaction between 2,6-difluoroaniline and a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride.[5][6]
Rationale of the Synthetic Approach
The underlying principle of this synthesis is the reaction of a nucleophile (the amine group of 2,6-difluoroaniline) with an electrophile (the carbonyl carbon of the bromoacetyl halide).
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Nucleophile: The lone pair of electrons on the nitrogen atom of 2,6-difluoroaniline initiates the attack on the carbonyl carbon.
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Electrophile: The carbonyl carbon of bromoacetyl bromide is highly electrophilic due to the electron-withdrawing effects of the adjacent bromine and oxygen atoms.
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Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It acts as a scavenger for the hydrogen halide (HBr or HCl) that is formed as a byproduct, preventing it from protonating the starting aniline and thereby deactivating it.[5]
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Anhydrous Conditions: The reaction must be performed under anhydrous (dry) conditions. Bromoacetyl halides are highly susceptible to hydrolysis by water, which would form bromoacetic acid and complicate both the reaction and the subsequent purification.[5]
Detailed Experimental Protocol
This protocol is a representative methodology based on standard procedures for similar acylation reactions.[5][6]
Materials:
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2,6-difluoroaniline
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Bromoacetyl bromide (or bromoacetyl chloride)
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Anhydrous dichloromethane (DCM) or anhydrous 1,4-dioxane
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Anhydrous pyridine or triethylamine
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1M Hydrochloric acid (HCl) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2,6-difluoroaniline (1.0 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
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Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
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Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
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Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid.[5]
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-bromo-N-(2,6-difluorophenyl)acetamide.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Synthetic workflow for 2-bromo-N-(2,6-difluorophenyl)acetamide.
Applications in Research and Drug Development
The primary value of 2-bromo-N-(2,6-difluorophenyl)acetamide lies in its role as an electrophilic building block for introducing the N-(2,6-difluorophenyl)acetamido pharmacophore into more complex molecules.[7]
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Alkylation Agent: The carbon atom bonded to the bromine is highly electrophilic and readily undergoes SN2 reactions with a wide variety of nucleophiles. This makes it an essential intermediate for synthesizing:
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N-Aryl Glycinamide Derivatives: Reaction with primary or secondary amines yields substituted glycinamides, a scaffold present in numerous classes of therapeutic agents.[7]
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Heterocyclic Scaffolds: It is used to alkylate nitrogen, oxygen, or sulfur atoms within heterocyclic rings, providing a direct route to functionalize and elaborate complex molecular frameworks.[7]
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-
Kinase Inhibitor Synthesis: The N-phenylacetamide substructure is a key component in many kinase inhibitors. The difluoro-substitution pattern is particularly valuable for optimizing binding interactions and improving metabolic stability.[7] The acetamide functional group itself is amenable to forming critical hydrogen bonds with amino acid residues in enzyme active sites.[8]
Visualization of a Logical Relationship
This diagram illustrates the role of the title compound as a key intermediate connecting fundamental reagents to high-value applications in medicinal chemistry.
Caption: Role of the title compound in the drug discovery pipeline.
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 2-bromo-N-(2,6-difluorophenyl)acetamide is not universally available, data from closely related bromoacetamides provide essential safety guidance. Bromoacetyl halides and bromoacetamides are generally classified as hazardous.[5][9][10]
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Hazard Identification:
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Safe Handling Protocols:
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Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.[4][5] Emergency eye wash stations and safety showers should be readily accessible.[4]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][5][11]
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First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for at least 15 minutes.[10] If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention; do not induce vomiting.[11]
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Storage and Stability:
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Hazardous Decomposition Products:
Conclusion
2-bromo-N-(2,6-difluorophenyl)acetamide stands as a highly valuable and versatile intermediate in the field of organic and medicinal chemistry. Its bifunctional nature, combining a reactive alkylating site with a pharmaceutically relevant difluorophenyl moiety, makes it an indispensable tool for the synthesis of complex molecular architectures. The well-established synthetic route via nucleophilic acyl substitution allows for its efficient preparation. For researchers engaged in the development of novel therapeutics, particularly in areas like kinase inhibition, a thorough understanding of the properties, synthesis, and safe handling of this compound is essential for leveraging its full potential in accelerating the drug discovery process.
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